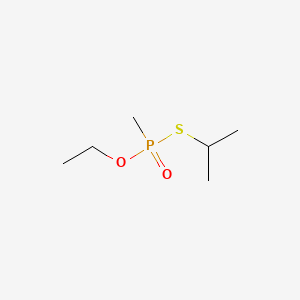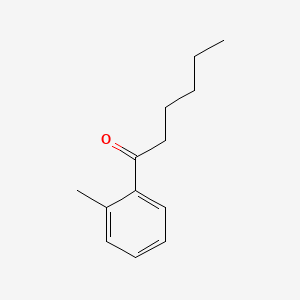![molecular formula C14H15N5O B14163119 N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14163119.png)
N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-2-(1,2,4-triazol-1-yl)acetamide is a synthetic compound that belongs to the class of organic compounds known as triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a phenylbutenylidene group and a triazolylacetamide moiety, making it a unique and potentially bioactive molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-2-(1,2,4-triazol-1-yl)acetamide typically involves a multi-step process:
Formation of the Phenylbutenylidene Intermediate: This step involves the reaction of 4-phenylbut-3-en-2-one with an appropriate amine under acidic or basic conditions to form the phenylbutenylidene intermediate.
Introduction of the Triazolylacetamide Moiety: The intermediate is then reacted with 1,2,4-triazole and acetic anhydride in the presence of a catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-2-(1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of phenylbutenylidene oxides.
Reduction: Formation of reduced triazolylacetamide derivatives.
Substitution: Formation of halogenated triazolylacetamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-2-(1,2,4-triazol-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as luminescent or conductive materials.
Wirkmechanismus
The mechanism of action of N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-2-(1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-2-(1,2,4-triazol-1-yl)propanamide
- N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-2-(1,2,4-triazol-1-yl)butanamide
Uniqueness
N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-2-(1,2,4-triazol-1-yl)acetamide is unique due to its specific structural features, such as the phenylbutenylidene group and the triazolylacetamide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C14H15N5O |
|---|---|
Molekulargewicht |
269.30 g/mol |
IUPAC-Name |
N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-2-(1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C14H15N5O/c1-12(7-8-13-5-3-2-4-6-13)17-18-14(20)9-19-11-15-10-16-19/h2-8,10-11H,9H2,1H3,(H,18,20)/b8-7+,17-12+ |
InChI-Schlüssel |
SNZOOXVKWUNHJR-VGMCZUJFSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)CN1C=NC=N1)/C=C/C2=CC=CC=C2 |
Kanonische SMILES |
CC(=NNC(=O)CN1C=NC=N1)C=CC2=CC=CC=C2 |
Löslichkeit |
35.8 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol](/img/structure/B14163037.png)
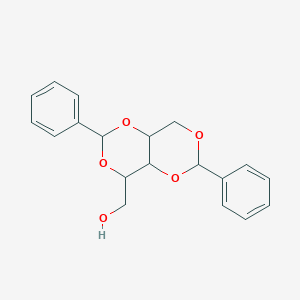
![1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol](/img/structure/B14163041.png)
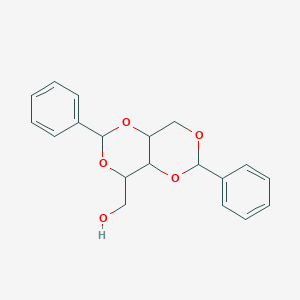
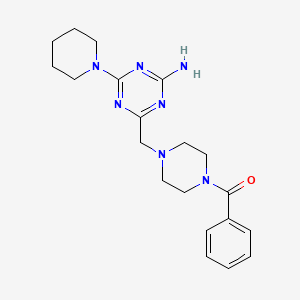

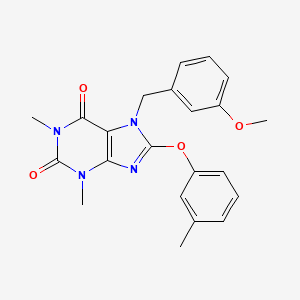
![tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate;oxalic acid](/img/structure/B14163068.png)
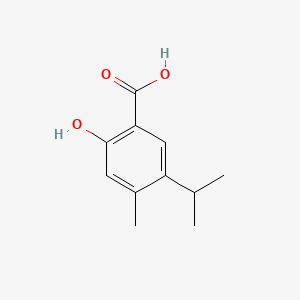
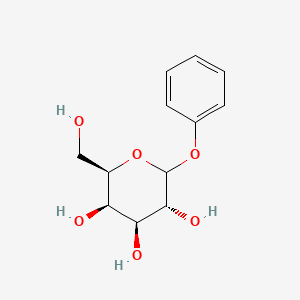
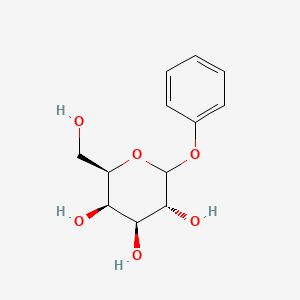
![2',6'-Difluoro-5-methoxy[1,1'-biphenyl]-3-ol](/img/structure/B14163083.png)
